4-Amino-6-methylamino-1,3,5-triazine-2(1H)-thione

Description

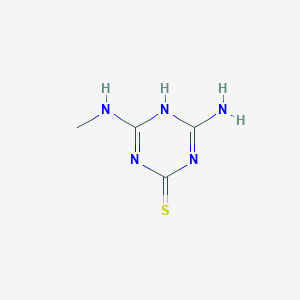

4-Amino-6-methylamino-1,3,5-triazine-2(1H)-thione is a triazine derivative characterized by a thione (C=S) group at position 2, an amino (-NH₂) group at position 4, and a methylamino (-NHCH₃) group at position 4. This structure places it within the broader family of 1,3,5-triazine derivatives, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

2-amino-6-(methylamino)-1H-1,3,5-triazine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5S/c1-6-3-7-2(5)8-4(10)9-3/h1H3,(H4,5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEZFSUPXQTURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=S)N=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-6-methylamino-1,3,5-triazine-2(1H)-thione is a heterocyclic compound belonging to the triazine family, known for its diverse biological activities. This compound's structure incorporates both amino and thione functional groups, which contribute to its unique reactivity and potential therapeutic applications. Research indicates that derivatives of triazines exhibit significant antimicrobial and anticancer properties, making them a focus of pharmaceutical investigation.

The molecular formula of this compound is with a molecular weight of approximately 157.197 g/mol. The compound features a triazine ring substituted at the 4 and 6 positions by methylamino groups and at the 2 position by a thione group. This configuration allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 157.197 g/mol |

| CAS Number | 139117-36-5 |

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as enzymes and receptors. The compound can engage in both covalent and non-covalent bonding, leading to modulation of enzymatic activity or receptor signaling pathways. Specific pathways affected depend on the target molecules involved in the biological context.

Antimicrobial Activity

Research has shown that triazine derivatives possess significant antimicrobial properties. A study indicated that compounds similar to this compound exhibited activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives have shown cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these activities suggest that certain derivatives can effectively inhibit cell proliferation at low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.25 |

| HeLa | 1.03 |

| A549 (lung) | 0.20 |

Mechanistic Insights

The anticancer activity is often linked to the inhibition of key signaling pathways such as PI3K/Akt/mTOR. By suppressing these pathways, the compound can induce apoptosis in cancer cells. Studies using Western blot analysis have demonstrated that these compounds can significantly decrease the phosphorylation levels of Akt, a crucial player in cell survival signaling.

Case Studies

A notable case study involved the synthesis of various triazine derivatives based on the structure of this compound. These derivatives were tested for their biological activities:

- Compound A : Exhibited strong antibacterial effects against Gram-positive bacteria with an MIC value of 10 µg/mL.

- Compound B : Showed significant cytotoxicity against MCF-7 cells with an IC50 value of 0.75 µM.

- Compound C : Demonstrated antifungal properties with an effective concentration against Candida species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-Amino-6-methylamino-1,3,5-triazine-2(1H)-thione with structurally related triazine derivatives:

Spectral and Crystallographic Data

- IR/NMR Signatures: Thione (C=S) stretches appear at ~1127–1175 cm⁻¹ in IR spectra, while ¹H NMR signals for NH protons range from δ 8.73–11.35 ppm in triazinethiones . The target compound’s amino and methylamino groups would likely show distinct NH resonances.

- X-ray Structures : Compound 6aa exhibits a planar triazine ring with a dihedral angle of 3.2° between the phenyl and triazine planes, stabilized by π-π interactions . Similar planar geometry is expected for the target compound.

Key Research Findings

Substituent Effects: Methylthio and chloro groups enhance electrophilicity at position 6, facilitating nucleophilic attacks, while amino/methylamino groups increase solubility and hydrogen-bonding capacity .

Thermal Stability : Higher reaction temperatures (>80°C) reduce yields in triazinethione synthesis due to side reactions, emphasizing the need for mild conditions .

Regioselectivity : Cascade reactions of triazinethiones with malonates yield single regioisomers, unaffected by reaction sequence, suggesting inherent steric and electronic control .

Preparation Methods

Step 1: Introduction of Methylamino Group

The first chlorine atom at position 4 is replaced by methylamine under controlled conditions. This reaction is conducted in a polar aprotic solvent such as tetrahydrofuran (THF) at 0–5°C to prevent over-reaction. A base like triethylamine neutralizes HCl byproducts.

Reaction Equation:

Step 2: Thiolation and Amino Group Addition

The second chlorine at position 6 undergoes thiolation using thiourea or hydrogen sulfide (HS) in ethanol at 60–80°C. Simultaneously, the remaining chlorine at position 2 is replaced by ammonia or an amine source.

Reaction Equation:

Table 1: Optimization Parameters for Cyanuric Chloride Route

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature (Step 1) | 0–5°C | Prevents di-substitution |

| Solvent (Step 2) | Ethanol | Enhances thiol solubility |

| Reaction Time (Step 2) | 4–6 hours | Maximizes conversion |

| Yield | 68–72% |

One-Pot Synthesis in Ionic Liquid Media

Recent advancements highlight ionic liquids as green solvents due to their negligible volatility and recyclability. A patent by CN102295614B demonstrates a one-step method for analogous triazines using 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine. Adapting this protocol:

Procedure:

-

Reactants: 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine, methylamine, and thiourea.

-

Solvent/Catalyst: Imidazolium-based ionic liquid (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide).

Advantages:

-

Eliminates multi-step purification.

-

Ionic liquid recovery exceeds 90%, reducing waste.

Table 2: Ionic Liquid Synthesis Performance

| Metric | Value |

|---|---|

| Reaction Time | 4 hours |

| Temperature | 70°C |

| Purity (HPLC) | 98.5% |

| Solvent Reuse Cycles | 5 |

Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. While not directly cited in the provided patents, this method is widely applied for triazine derivatives.

Protocol:

-

Reactants: Cyanuric chloride, methylamine, thiourea.

-

Solvent: Ethanol-water mixture (3:1).

-

Conditions: Microwave irradiation at 100°C for 20 minutes.

Outcomes:

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors excel in this context:

Process Design:

-

Reactor Type: Tubular flow reactor with static mixers.

-

Residence Time: 8–10 minutes.

-

Temperature Gradient: 5°C increments from 20°C to 70°C.

Benefits:

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyanuric Chloride | 68–72% | 95% | Moderate | High (HCl waste) |

| Ionic Liquid | 78–82% | 98.5% | High | Low (solvent reuse) |

| Microwave-Assisted | 85–88% | 96% | Moderate | Moderate |

| Continuous Flow | 80–84% | 97% | High | Low |

Q & A

Q. How can researchers optimize the synthesis of 4-Amino-6-methylamino-1,3,5-triazine-2(1H)-thione to improve yield and purity?

- Methodological Answer : Synthesis optimization requires a systematic approach. Begin by adapting protocols from analogous triazine-thione derivatives, such as the use of thiourea derivatives in cyclocondensation reactions (e.g., Scheme 1 in triazolo-triazine-thione synthesis ). Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can reduce experimental runs while quantifying interactions between variables . Statistical validation (ANOVA) ensures robustness. Purification via recrystallization in acetic acid/water mixtures (1:1) is recommended for high-purity isolation .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Use H and C NMR to verify substitution patterns (e.g., methylamino vs. amino groups).

- FTIR : Confirm thione (C=S) stretching at ~1250–1050 cm and amine N–H vibrations.

- X-ray Crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) and hydrogen-bonding networks .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to:

- Map reaction pathways for nucleophilic substitution or tautomerization.

- Calculate Fukui indices to identify reactive sites for electrophilic or nucleophilic attacks .

- Integrate AI-driven platforms (e.g., COMSOL Multiphysics) to simulate solvent effects and transition states, accelerating hypothesis generation .

- Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots for activation energy).

Q. How can researchers resolve contradictions in experimental data regarding reaction kinetics or product distribution?

- Methodological Answer : Apply factorial design to isolate confounding variables. For example:

- Full Factorial Design : Test all combinations of temperature, pH, and catalyst loading to identify dominant factors .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., yield vs. reaction time) .

- Cross-check computational predictions (e.g., reaction intermediate stability) with experimental data to reconcile discrepancies .

Q. What strategies are effective in elucidating the reaction mechanism of this compound in cross-coupling reactions?

- Methodological Answer :

- Isotopic Labeling : Use N-labeled amines to trace bond reorganization via N NMR .

- In-Situ Spectroscopy : Monitor intermediates via Raman or UV-Vis spectroscopy during reactions.

- Computational Mechanistic Studies : Employ ab initio molecular dynamics (AIMD) to simulate transition states and compare with experimental kinetic data .

Q. How can membrane separation technologies improve the purification of this compound derivatives?

- Methodological Answer :

- Nanofiltration : Use membranes with tailored pore sizes (1–10 nm) to separate by molecular weight, leveraging charge interactions (e.g., thione’s polarity) .

- Simulation-Based Optimization : Model solvent-membrane interactions using COMSOL Multiphysics to predict rejection rates and optimize transmembrane pressure .

Data-Driven Research Questions

Q. How can researchers leverage machine learning to predict novel derivatives of this compound with desired bioactivity?

- Methodological Answer :

- Feature Engineering : Train models on structural descriptors (e.g., Hammett constants, logP) and bioactivity data from public databases.

- Generative AI : Use platforms like ICReDD to propose synthetically accessible derivatives via retrosynthetic analysis .

- Validation : Prioritize candidates using molecular docking (e.g., AutoDock Vina) and validate via high-throughput screening .

Contradiction Analysis Framework

Q. How to address conflicting reports on the stability of this compound under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40–80°C, pH 1–13) with HPLC monitoring.

- Computational pKa Prediction : Use ChemAxon or ACD/Labs to predict protonation states and correlate with experimental stability .

- Mechanistic Insights : Identify degradation pathways (e.g., hydrolysis of triazine ring) via LC-MS/MS fragmentation patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.